![molecular formula C11H15NO4 B2462534 6-[(呋喃-2-羰基)氨基]己酸 CAS No. 313267-03-7](/img/structure/B2462534.png)
6-[(呋喃-2-羰基)氨基]己酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(Furan-2-carbonyl)amino]hexanoic acid is a specialty compound used primarily in proteomics research. It has the molecular formula C11H15NO4 and a molecular weight of 225.25 . This compound is known for its unique structure, which includes a furan ring and a hexanoic acid chain, making it a valuable tool in various scientific applications.
科学研究应用
6-[(Furan-2-carbonyl)amino]hexanoic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Furan-2-carbonyl)amino]hexanoic acid typically involves the reaction of furan-2-carboxylic acid with hexanoic acid in the presence of a coupling agent. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan-2-carbonyl group and the hexanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography to ensure the final product meets research-grade standards .
化学反应分析
Types of Reactions
6-[(Furan-2-carbonyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated furan derivatives.
作用机制
The mechanism of action of 6-[(Furan-2-carbonyl)amino]hexanoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hexanoic acid chain can form hydrogen bonds with amino acid side chains. These interactions can modulate protein function and stability, making it a valuable tool in proteomics research .
相似化合物的比较
Similar Compounds
6-Aminohexanoic acid: Similar structure but lacks the furan ring, making it less versatile in certain applications.
Furan-2-carboxylic acid: Contains the furan ring but lacks the hexanoic acid chain, limiting its use in proteomics research.
Uniqueness
6-[(Furan-2-carbonyl)amino]hexanoic acid is unique due to its combination of a furan ring and a hexanoic acid chain. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile tool in various scientific fields .
属性
IUPAC Name |
6-(furan-2-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c13-10(14)6-2-1-3-7-12-11(15)9-5-4-8-16-9/h4-5,8H,1-3,6-7H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPWPHSXUBPXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
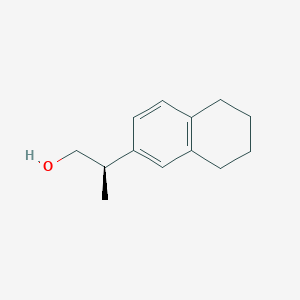
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462454.png)
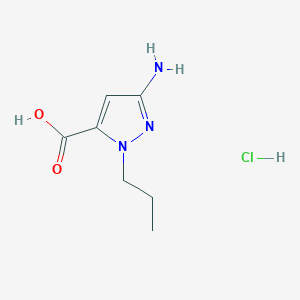
![3-(1',3'-Dimethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propan-1-amine](/img/structure/B2462457.png)
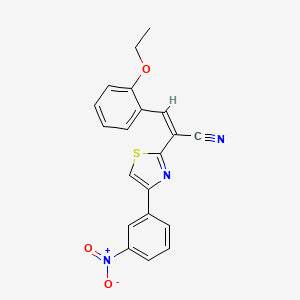
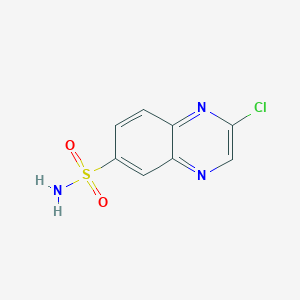
![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2462460.png)
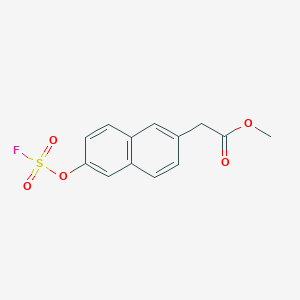
![6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2462462.png)
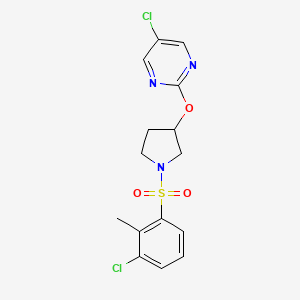
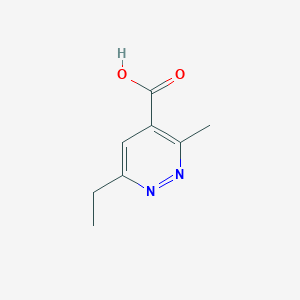
![[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2462465.png)

![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)
